Hashishene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16626-39-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-ethenyl-5,5-dimethylbicyclo[2.1.1]hexane |
InChI |
InChI=1S/C10H16/c1-4-10-6-5-8(7-10)9(10,2)3/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
FVALSVRBUSTXPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C2)C=C)C |
Origin of Product |
United States |
Ii. Elucidation of Biosynthetic and Formation Pathways
Precursor Identification: Beta-Myrcene as the Primary Substrate
Research indicates that beta-myrcene (β-myrcene) is the primary substrate from which hashishene is formed. cannigma.comalchimiaweb.comstrains.ukdutch-headshop.eu Beta-myrcene is a common acyclic monoterpene abundant in fresh cannabis and other plants such as hops and mangoes. wikipedia.orgfrontiersin.org It is considered one of the most important monoterpenes found in cannabis plants and has been proposed as a specific marker of marijuana. alchimiaweb.com Studies have shown a direct link between the presence of this compound and the high amounts of beta-myrcene detected in fresh cannabis buds. alchimiaweb.com
Mechanistic Studies of Formation: Photochemical Rearrangement Dynamics
The formation of this compound from beta-myrcene occurs primarily through a photochemical rearrangement process. cannigma.comalchimiaweb.comstrains.ukfrontiersin.orgnih.gov This transformation is driven by external factors such as light, heat, and pressure over time. cannigma.comcannareporter.eu The process involves a structural reorganization of the beta-myrcene molecule, resulting in the formation of the bicyclo[2.1.1]hexane skeleton characteristic of this compound.
Role of Light Exposure (UV-A/B Spectrum, 290–400 nm) in Cyclization
Exposure to sunlight, particularly UV-A/B wavelengths between 290 and 400 nm, is a significant factor in the formation of this compound from beta-myrcene. alchimiaweb.comdutch-headshop.eutheoriginalresinator.com This light exposure drives the photolytic conversion of myrcene (B1677589). UV light can convert and isomerize terpenes, and beta-myrcene can be converted by UV light into this compound. researchgate.net The mechanism involves photoexcitation, where UV photons disrupt the acyclic structure of myrcene, creating reactive intermediates that undergo cyclization to form the bicyclo[2.1.1]hexane skeleton.
Influence of Temperature Parameters on Transformation Kinetics
Temperature also plays a role in the transformation kinetics of myrcene to this compound. The curing process in traditional hashish production often occurs in a slightly warm environment, optimally between 20–30°C. While this range is considered optimal for terpene stability and reaction progression, excessive heat can accelerate terpene evaporation. Controlled aging studies simulating storage conditions with temperature gradients are used to track beta-myrcene degradation and this compound formation.
Impact of Mechanical Pressure in Traditional Material Processing
Mechanical pressure, applied during the traditional processing of cannabis material into hashish, contributes to the chemical transformation by facilitating molecular rearrangements and stabilizing reactive intermediates. The compression of collected trichomes into shapes like plates, balls, or blocks is considered critical for this process. Maintaining physical pressure from pressing, and sometimes burial of wrapped hashish, further contributes to the chemical transformation.
Investigation of Oxidative vs. Non-Oxidative Mechanisms in Myrcene Transformation
While some sources initially suggested photo-oxidation as the mechanism for this compound formation, more recent research indicates that this compound forms via a photolytic mechanism without significant oxygen involvement, distinguishing it from typical terpene oxidation products. researchgate.netcannigma.comalchimiaweb.comstrains.ukcannareporter.eutheoriginalresinator.com Researchers refer to this compound as a photolytic product, meaning that photons of light help convert myrcene into this compound without oxidation occurring. cannigma.comcannareporter.eu This non-oxidative photolytic process involves UV light cleaving specific bonds in myrcene, leading to cyclization and structural reorganization.
Environmental and Processing Factors in this compound Biogenesis
The formation of this compound is significantly influenced by environmental and processing factors encountered during the production and aging of hashish. Traditional hashish production methods, which often involve drying cannabis material under sunlight and then compressing and curing the resin, create the specific conditions necessary for this transformation. strains.ukdutch-headshop.eu
Factors such as exposure to UV-rich sunlight during drying steps provide the necessary energy for the photochemical rearrangement of beta-myrcene. dutch-headshop.eu The mechanical pressure applied during pressing facilitates the molecular changes. Furthermore, the curing environment, including temperature and minimized air exposure, plays a role in promoting this compound formation while preventing oxidative degradation of other terpenes. cannigma.comcannareporter.eu The presence of this compound is strongly linked to these traditional processing techniques and the aging of hashish. researchgate.netcannigma.comcannareporter.eu
Data on the concentration of this compound in aged hashish samples compared to fresh cannabis illustrates this transformation. While this compound is present in very low amounts in fresh or dried herb samples, it is found in considerable amounts in hashish samples. theoriginalresinator.com
Here is a representative data table illustrating the difference in this compound and beta-myrcene concentrations between fresh cannabis and aged hashish:
| Component | Fresh Cannabis (%) | Aged Hashish (%) |
| This compound | 0 | 0.68 |
| Beta-Myrcene | High (e.g., 19.5-28.7) | Low (<1.0) |
Note: This table is illustrative, based on findings indicating high beta-myrcene in fresh cannabis and significant this compound in aged hashish with low remaining beta-myrcene. alchimiaweb.comtheoriginalresinator.com
This data highlights the conversion of beta-myrcene into this compound during the aging and processing of hashish.
Traditional Hashish Manufacturing Methodologies and Their Role
Traditional hashish production methods play a crucial role in the formation of this compound. These methodologies typically involve the mechanical separation of glandular trichomes from dried cannabis flowers. veriheal.comwiseup-photo.com Trichomes, which are rich in cannabinoids and terpenes, are collected and then subjected to pressure and often heat. cannigma.comveriheal.comwiseup-photo.com
Methods for collecting trichomes vary, including beating dried plants over sieves or rubbing the plants by hand and scraping the collected resin. veriheal.com The collected trichomes are then compressed into various forms, such as plates, balls, or blocks. cannigma.comveriheal.com This mechanical pressure is considered critical as it facilitates molecular rearrangements during the subsequent curing process.
Traditional practices, particularly those from regions like Morocco and Afghanistan, often involve drying cannabis plants outdoors, exposing them to sunlight. veriheal.comwiseup-photo.com This sun exposure, along with the subsequent curing and pressing of the resin, is believed to be a key factor in the conversion of β-myrcene to this compound. cannigma.comveriheal.comwiseup-photo.comsmolecule.com The resulting hashish from these traditional methods often exhibits a unique terpene profile, characterized by the presence of this compound. veriheal.comwiseup-photo.com
Controlled Curing and Aging Conditions
The formation of this compound is significantly influenced by the controlled curing and aging conditions applied to cannabis resin. Unlike many terpenes that degrade through oxidation when exposed to air, this compound formation follows a different pathway. cannareporter.eucannigma.com Researchers refer to its formation as a photolytic product, indicating that light, specifically UV-A/B wavelengths (290–400 nm), plays a role in converting β-myrcene without oxidation occurring. cannareporter.eucannigma.com
The curing process for hashish typically occurs in a controlled environment, often slightly warm (optimally between 20–30°C), with controlled exposure to ultraviolet light. Minimizing air exposure is also important to prevent the oxidative degradation of other terpenes. cannareporter.eucannigma.com The physical pressure applied during the pressing of trichomes, and sometimes maintained during curing (e.g., by burying wrapped hashish), also contributes to the chemical transformation by stabilizing intermediates. cannigma.com
Aging, which occurs after the initial curing, can range from months to several years and further influences the chemical composition of hashish. earthwolffarms.cathepressclub.co While curing prepares the hash for consumption and involves the release of gases, aging allows for further chemical transformations, including isomerization, dehydration, and cyclization reactions. earthwolffarms.cathepressclub.co Proper aging conditions, such as storage in airtight containers in cool, dark environments, help to preserve cannabinoids and terpenes and facilitate these transformations. earthwolffarms.cathepressclub.co The transformation of myrcene to this compound is driven by environmental factors such as light, heat, and pressure over time. cannareporter.eu
Comparative Analysis with Other Terpene Transformations within Cannabis sativa
The formation of this compound from β-myrcene represents a specific type of terpene transformation that occurs under post-harvest processing conditions, distinguishing it from terpene profiles found in fresh cannabis flowers. cannareporter.eucannigma.comalchimiaweb.com In fresh cannabis, a wide variety of monoterpenes and sesquiterpenes are present, with β-myrcene often being one of the most abundant monoterpenes. theoriginalresinator.comnih.gov
During the drying and curing of cannabis flowers, the terpene profile can change significantly due to factors like evaporation, decomposition, and conversion. cannabissciencetech.com While curing aims to preserve and sometimes enhance terpene profiles, volatile terpenes like myrcene, pinene, and limonene (B3431351) can show significant decreases due to evaporation or transformation into other compounds. cannareporter.eucannabissciencetech.com
This compound formation is distinct because it is a specific photochemical rearrangement of β-myrcene into a bicyclic structure, a transformation primarily observed in aged hashish rather than cured cannabis flowers. cannareporter.eucannigma.comalchimiaweb.com This contrasts with other terpene transformations that might occur in cannabis, such as the oxidation of terpenes into oxygenated derivatives (e.g., alcohols, aldehydes, ketones), which can happen with exposure to light and oxygen. alchimiaweb.comtheoriginalresinator.com While photo-oxidation can lead to the formation of allylic hydroperoxides from β-myrcene, which may then rearrange, researchers also refer to this compound formation as a photolytic process that does not involve oxidation. cannareporter.eucannigma.comalchimiaweb.comsmolecule.com
Studies comparing the volatile constituents of cannabis buds and hashish samples have shown that hashish samples often exhibit a wider diversity in oxygenated terpenes compared to cannabis buds. alchimiaweb.comtheoriginalresinator.com However, this compound stands out as a unique monoterpene that is found in significant amounts in hashish samples but is barely present in dried cannabis flowers. alchimiaweb.comtheoriginalresinator.com This highlights that the specific conditions of hashish production, particularly the exposure to light, heat, and pressure during curing and aging, drive the unique transformation of β-myrcene into this compound, a process not typically observed to the same extent in cured cannabis flowers. cannareporter.eucannigma.comtheoriginalresinator.com
Interactive Table 1: Comparison of β-Myrcene and this compound Properties
| Property | β-Myrcene | This compound |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |
| Structure | Acyclic monoterpene | Bicyclic monoterpene (bicyclo[2.1.1]hexane) |
| Formation | Biosynthesis in fresh cannabis | Photochemical rearrangement in hashish |
| Stability | Degrades rapidly under UV/heat | Resistant to oxidation |
| Primary Occurrence | Fresh cannabis, hops, mangoes | Aged hashish |
Based on information from search results. cannareporter.eucannigma.com
Interactive Table 2: Key Factors Influencing this compound Formation
| Factor | Influence on this compound Formation |
| Light (UV) | Drives the photolytic rearrangement of β-myrcene. cannareporter.eucannigma.comsmolecule.com |
| Temperature | Optimal range (20–30°C) for curing process. |
| Pressure | Facilitates molecular rearrangements and stabilizes intermediates. cannigma.com |
| Air Exposure | Minimizing prevents oxidative degradation of other terpenes. cannareporter.eucannigma.com |
| Time (Aging) | Allows for further chemical transformations. cannareporter.euearthwolffarms.cathepressclub.co |
| Precursor | High β-myrcene content in starting material is preferred. cannigma.com |
Based on information from search results. cannareporter.eucannigma.comsmolecule.comearthwolffarms.cathepressclub.co
Iii. Analytical Methodologies for Characterization and Quantification
Extraction Techniques for Terpenoid Isolation from Complex Matrices
Efficient extraction of terpenoids from cannabis is a critical first step in their analysis. Various techniques are employed, each with advantages and limitations depending on the target analytes and matrix.
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solventless or minimal-solvent extraction technique widely used for the analysis of volatile and semi-volatile compounds, including terpenes, in cannabis. alchimiaweb.commdpi.comspectroscopyonline.comcannactiva.comresearchgate.netwipo.inttheoriginalresinator.comresearchgate.net This technique involves exposing a coated fiber to the headspace above a sample, allowing volatile compounds to adsorb onto the fiber. The fiber is then directly injected into a gas chromatograph for thermal desorption and analysis. spectroscopyonline.comcannactiva.com
HS-SPME offers several advantages, such as being a cleaner analysis free from matrix interferences and being non-destructive to the sample. spectroscopyonline.com It is particularly well-suited for the extraction of monoterpenes due to their high volatility. wipo.int Studies have demonstrated the effectiveness of HS-SPME for both qualitative identification and quantitative analysis of terpenes in cannabis, with reported accuracy typically exceeding 90% and reproducibility below 5% relative standard deviation (RSD) for spiked samples. spectroscopyonline.com
However, HS-SPME is considered less robust and precise than static headspace (SHS) as the concentration of terpenoids injected can be influenced by the nature of the fiber used. researchgate.netacs.org While effective for enhancing signal intensity in diluted samples, this is generally not a primary concern for cannabis inflorescences, which typically have a total terpenoid content of 0.5% to 3.5% (w/w). acs.org
Research findings highlight the application of HS-SPME in differentiating the volatile profiles of cannabis herb and hashish, showing clear differences in terpene composition, largely attributed to photo-oxidation processes during hashish production. alchimiaweb.comresearchgate.netalchimiaweb.comtheoriginalresinator.com
Liquid-Liquid and Solid-Phase Extraction (SPE) Methods
Liquid-liquid extraction (LLE) and Solid-Phase Extraction (SPE) are also utilized for isolating terpenoids from cannabis matrices. Solvent-based extraction methods are a common approach for terpene determination in plant materials, often followed by gas chromatography analysis. spectroscopyonline.com Various organic solvents, including ethanol, methanol (B129727), hexane, isopropanol, ethyl acetate, n-pentane, petroleum ether, and chloroform, have been employed. acs.orgmdpi.comthieme-connect.comnih.govchromatographytoday.com
Solvent extraction can achieve high extraction efficiency for both cannabinoids and terpenes, particularly when using a combination of polar and nonpolar solvents. mdpi.com For instance, a hexane/isopropanol mixture has shown high monoterpene content relative to sesquiterpenes. mdpi.com Ethanol extraction at low temperatures (−55 °C to 25 °C) has been shown to isolate cannabinoids and terpenoids while minimizing the extraction of waxes and chlorophyll. mdpi.com
SPE can be coupled with techniques like supercritical fluid extraction (SFE) to achieve high purity of target compounds. rsc.org For example, SFE combined with SPE has been used to obtain high purity THC from dried cannabis plant material. rsc.org
While solvent extraction is effective, it is often a multistep process involving potentially hazardous solvents and may require steps like evaporation, which can potentially alter the natural terpenoid profile due to their volatility. acs.org Compared to headspace techniques, solvent extraction can result in co-extraction of matrix interferences. spectroscopyonline.com
Data on extraction efficiencies and terpene content using different solvent systems have been reported. For example, a study comparing pressurized extraction and magnetic stirrer-assisted extraction with various solvents found that methanol at 25 °C and 2 bar pressure yielded the highest extraction (0.46 g). mdpi.com Binary solvent systems like hexane/isopropanol and hexane/ethanol were also found to be efficient for isolating both cannabinoid and terpene fractions. mdpi.com
Table 1: Effect of Solvent and Method on Extraction Yield and Terpene Profile (Illustrative Data based on Search Results)
| Extraction Method | Solvent System | Temperature (°C) | Pressure (bar) | Extraction Yield (g) | Monoterpenes (%) | Sesquiterpenes (%) |
| Pressurized Extraction | Methanol | 25 | 2 | 0.46 | Not specified | Not specified |
| Magnetic Stirrer-Assisted | Hexane/Isopropanol (7:3) | -55 | Atmospheric | Not specified | Higher | Lower |
| Magnetic Stirrer-Assisted | Acetone | 25 | Atmospheric | Not specified | Lower | Higher |
| Pressurized Extraction | Hexane/Isopropanol (7:3) | -55 | Not specified | Not specified | Higher | Lower |
Chromatographic Separation and Detection Methods
Gas Chromatography (GC) is the most commonly used technique for the analysis of terpenes due to their volatile nature. nih.govcannactiva.com When coupled with mass spectrometry (MS), it provides a powerful tool for the separation, identification, and quantification of terpenes and other volatile compounds in complex cannabis matrices. mdpi.comspectroscopyonline.comcannactiva.comtheoriginalresinator.comnih.govgcms.czsepsolve.comsigmaaldrich.comresearchgate.netacs.orgresearchgate.netnih.govwiley.com
Gas Chromatography-Mass Spectrometry (GC-MS) with Specific Column Chemistries (e.g., DB-5)
GC-MS is a standard technique for analyzing terpenes in cannabis. mdpi.comcannactiva.comtheoriginalresinator.comgcms.czsigmaaldrich.comresearchgate.netacs.orgresearchgate.netnih.govnih.gov The separation of compounds is achieved based on their boiling points and interaction with the stationary phase of the GC column. Mass spectrometry then provides structural information for identification and allows for quantification.
Non-polar columns, such as those with a stationary phase of 95% dimethylpolysiloxane and 5% phenyl groups (e.g., DB-5 or HP-5MS), are commonly used for terpene analysis in cannabis extracts. thieme-connect.comnih.govacs.orgresearchgate.net These columns are effective in separating terpenes based on their volatility. thieme-connect.com Identification of compounds is typically performed by comparing retention times and mass spectra to those of analytical standards and spectral libraries. acs.orgspectroscopyonline.com
GC-MS methods have been developed and validated for the quantification of major cannabis terpenes. thieme-connect.comnih.govresearchgate.net For example, a validated GC-MS method using a DB-5MS column was reported for the determination of 10 major terpenes in different cannabis chemovars. thieme-connect.comnih.gov
GC-MS analysis has been successfully applied to characterize the terpene profiles of hashish samples, revealing the presence of various terpenes, including those potentially formed during processing. acs.orgnih.gov
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS)
Comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) offers enhanced separation capacity compared to one-dimensional GC-MS, making it particularly useful for the analysis of complex mixtures like cannabis terpenoids where co-elution can be a challenge. researchgate.netmdpi.comcannactiva.comtheoriginalresinator.comnih.govgcms.czsepsolve.comsigmaaldrich.comchromatographyonline.comleco.co.jpresearchgate.netmetabolomicscentre.ca
GC×GC-MS utilizes two different separation columns in sequence, providing a much higher peak capacity and improved resolution. chromatographyonline.comleco.co.jpmetabolomicscentre.ca This technique allows for a more detailed characterization of the terpene profile and can help in discerning nuanced traits and identifying a greater number of compounds. researchgate.netsepsolve.comresearchgate.net
Studies employing GC×GC-MS have shown clear differences in the terpene profiles between cannabis herb and hashish samples, further supporting the role of processing in altering the volatile composition. alchimiaweb.comresearchgate.netalchimiaweb.comtheoriginalresinator.com GC×GC-MS has been used to identify a significantly higher number of compounds in cannabis extracts compared to conventional GC-MS. researchgate.net This enhanced separation is crucial for accurate identification and quantification in complex matrices. researchgate.net
GC×GC-TOFMS (Time-of-Flight Mass Spectrometry) has been utilized for comprehensive terpene profiling and "fingerprinting" of different cannabis strains, providing unique component maps for differentiation. gcms.czleco.co.jp This approach enables robust compound identification through spectral similarity searches and provides enhanced resolution. gcms.czleco.co.jp
Table 2: Comparison of GC-MS and GC×GC-MS for Cannabis Terpene Analysis (Illustrative Findings)
| Analytical Technique | Separation Capacity | Compound Identification | Application |
| GC-MS | Standard | Good | Routine quantification of major terpenes |
| GC×GC-MS | Enhanced | Improved | Detailed profiling, identification of minor compounds, differentiation of complex samples |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Degradation Product Identification
While GC-MS and GC×GC-MS are primary techniques for volatile terpene analysis, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is valuable for analyzing less volatile or polar compounds, including potential degradation products of terpenes. mdpi.com
LC-HRMS provides high mass accuracy and resolution, which is essential for the identification and characterization of unknown degradation products. nih.gov This technique can be used to monitor the stability of compounds and identify oxidation or byproduct formation.
In the context of hashishene, which is a degradation product of beta-myrcene, LC-HRMS can be applied to study its formation pathways and identify other related degradation products, such as epoxides or hydroxylated derivatives, that may be less amenable to GC analysis. Accelerated aging studies exposing this compound to extreme conditions (e.g., heat and UV light) followed by LC-HRMS analysis can help in characterizing its degradation profile.
LC-HRMS has also been explored for the untargeted metabolomic screening of Cannabis Sativa L., providing a broader view of the chemical composition, including potential degradation products. acs.org
Spectroscopic Characterization Techniques
Spectroscopic methods play a crucial role in the structural elucidation of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H-NMR and 13C-NMR, is a powerful tool for determining the molecular structure of organic compounds taylorfrancis.comnih.gov. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can deduce the arrangement of atoms and functional groups within a molecule. For this compound (C10H16), NMR spectroscopy would provide detailed information about its bicyclic structure, the presence of methyl groups, and the vinyl group, confirming its identity as 5,5-dimethyl-1-vinylbicyclo[2.1.1]hexane hempture.ienih.gov. While specific detailed NMR data for this compound was not extensively detailed in the search results, NMR is a standard technique for structural confirmation of isolated organic compounds and would be essential in the initial characterization of synthesized or isolated this compound taylorfrancis.comnih.govnanalysis.com. The Attached Proton Test (APT) in 13C-NMR can help in assigning signals to methyl, methylene, methine, and quaternary carbons, further aiding structural elucidation nanalysis.com.
Quantitative Analytical Approaches
Accurate quantification of this compound is important for understanding its formation, its role as a marker, and for potential quality control purposes. Quantitative analysis often involves chromatographic techniques coupled with sensitive detectors.
Standardized sample preparation protocols are critical for ensuring the reproducibility and accuracy of analytical results when quantifying this compound in cannabis matrices . The variability in cannabis products, particularly hashish, necessitates consistent methods to extract volatile compounds. Techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction are commonly employed for isolating volatile constituents like terpenes from the complex matrix alchimiaweb.comresearchgate.netresearchgate.netresearchgate.net. Direct sample introduction (DSI) using a thermal separation probe coupled with GC/MS has also been shown to be a simple and rapid method for analyzing hashish samples without prior treatment acs.org. The chosen method and its parameters (e.g., solvent type, extraction time, temperature) must be carefully controlled and documented to minimize variability between samples and analytical runs researchgate.net.
Accurate quantification relies on calibration using certified reference materials (CRMs) . CRMs are materials with well-established and certified property values, providing metrological traceability sigmaaldrich.comcaymanchem.com. For this compound quantification, using a certified reference standard of this compound is ideal for constructing calibration curves . The rarity of this compound in nature can complicate its detection and quantification, emphasizing the importance of using reliable standards . While CRMs for a wide range of cannabis compounds, including other terpenes and cannabinoids, are available sigmaaldrich.comcaymanchem.comfoxscientific.comcaymanchem.comsigmaaldrich.com, the availability of a specific CRM for this compound is crucial for accurate quantification cannareporter.eu. Calibration curves, often generated using a series of dilutions of the CRM, relate the analytical signal intensity to the concentration of this compound in the sample acs.org.
Data normalization strategies are important in the quantitative analysis of this compound, particularly when considering its formation from β-myrcene . Accounting for the depletion of the precursor (β-myrcene) and the potential degradation of other co-occurring terpenoids (such as caryophyllene (B1175711) derivatives) can help in interpreting the analytical data and understanding the chemical transformations occurring during hashish aging cannareporter.eu. Normalization can involve expressing this compound concentration relative to the initial concentration of β-myrcene, the total terpene content, or using internal standards that are not affected by the aging process researchgate.netsigmaaldrich.com. This helps to mitigate the impact of variations in the initial composition of the cannabis material and the extent of degradation of other volatile compounds .
Static Headspace Gas Chromatography-Tandem Mass Spectrometry (SHS-GC/MS/MS) is a powerful analytical technique well-suited for the quantification of volatile and semi-volatile compounds like this compound in complex matrices researchgate.netacs.orgresearchgate.netnih.gov. SHS allows for the analysis of volatile compounds in the headspace above a solid or liquid sample, minimizing matrix interference and avoiding the need for extensive sample extraction researchgate.netacs.orgresearchgate.netterpenesandtesting.com. GC separates the volatile compounds based on their boiling points and interaction with the stationary phase sigmaaldrich.comterpenesandtesting.com. Tandem Mass Spectrometry (MS/MS) provides high sensitivity and selectivity by allowing for the selection of specific precursor ions and monitoring their fragmentation patterns acs.orgresearchgate.netnih.gov. This is particularly advantageous in complex samples where multiple compounds may coelute researchgate.net. A validated SHS-GC/MS/MS method has been developed for the simultaneous quantification of numerous terpenoids in cannabis, demonstrating the suitability of this technique for terpene profiling acs.orgnih.govterpenesandtesting.com. The full evaporation technique (FET) can be applied with SHS to address potential matrix effects acs.orgterpenesandtesting.com.
Data Table Example (Illustrative based on search findings on terpene concentrations in hashish):
While specific quantitative data for this compound across various analytical methods was not consistently available in a format suitable for a direct comparative table from the search results, studies have reported the concentration of this compound in hashish samples. For example, one study identified this compound as a significant volatile marker in hashish, with concentrations ranging from 1.1% to 14.9% in various samples. .
Illustrative Data Table: Reported this compound Concentrations in Select Hashish Samples
| Sample Type | Reported this compound Concentration Range (%) | Median Concentration (%) | Reference |
| Hashish Samples | 1.1 - 14.9 | 10.2 |
Note: This table is illustrative, based on a concentration range reported in one search result, and highlights the variability observed in this compound levels.
Data Normalization Strategies Accounting for Precursor Depletion and Co-occurring Terpenoid Degradation
Authenticity and Provenance Analysis using Non-Targeted Metabolomic Profiling
Non-targeted metabolomic profiling is a comprehensive analytical approach used to identify and quantify a wide range of metabolites within a biological sample without focusing on a predefined set of compounds news-medical.netnih.gov. This differs from targeted analysis, which focuses on known metabolites or biomarkers news-medical.net. In the context of cannabis and its derivatives like hashish, non-targeted metabolomics, often combined with big data analysis in an "authentomics" approach, provides a robust method for verifying product quality, authenticity, and potentially provenance news-medical.netnih.govresearchgate.netresearchgate.netthecannabisscientist.comnih.govmdpi.com.
The complex chemical composition of cannabis products, including cannabinoids, flavonoids, terpenes, and other compounds, makes non-targeted analysis particularly valuable news-medical.netnih.gov. Variations in the chemical fingerprint, or metabolomic profile, can indicate factors such as the geographical source of the raw materials, production methods, storage conditions, or adulteration news-medical.net. By comparing the metabolomic fingerprint of a sample to a database of authenticated samples, it is possible to determine its conformity and origin news-medical.net.
Research findings highlight the utility of non-targeted metabolomics in differentiating cannabis varieties and understanding the impact of processing. Studies have employed techniques such as gas chromatography-mass spectrometry (GC-MS), comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS), and liquid chromatography-mass spectrometry (LC-MS) for non-targeted analysis of cannabis samples researchgate.netmdpi.comstrains.ukbiorxiv.orgresearchgate.net. These methods have revealed clear differences in terpene profiles between cannabis flower and hashish samples, with this compound being a key differentiator in hashish alchimiaweb.comresearchgate.netstrains.uk. The formation of this compound from myrcene (B1677589) during hashish production contributes to a distinct chemical signature that can be captured through non-targeted profiling alchimiaweb.comsmolecule.comcannigma.comstrains.uk.
Detailed research findings demonstrate that non-targeted metabolomics can reveal chemical subgroups in C. sativa varieties that extend beyond traditional classification systems based on major cannabinoids like THC and CBD researchgate.net. Studies investigating different cannabis varieties grown under controlled conditions have used non-targeted approaches to identify minor phytochemicals that play a significant role in differentiation researchgate.net. Principal component analysis (PCA) applied to targeted and untargeted datasets has revealed further subgroups among cannabis varieties researchgate.net.
While specific data tables directly linking this compound concentration from non-targeted metabolomics to provenance were not extensively detailed in the search results, the broader application of non-targeted metabolomics for cannabis authenticity and provenance is well-supported news-medical.netnih.govresearchgate.netresearchgate.netthecannabisscientist.comnih.govmdpi.com. The presence and relative abundance of compounds like this compound, as revealed by these comprehensive profiling techniques, contribute to the unique chemical fingerprint used for authentication and understanding the history of a sample alchimiaweb.comcannigma.comstrains.uk. The complexity of cannabis metabolites necessitates a big data approach to effectively analyze the variability captured by untargeted methods thecannabisscientist.com.
Interactive Data Tables:
Table 1 provides an example of the type of data that would be generated in a metabolomics study, listing some key compounds found in cannabis and their classes, which would be part of a non-targeted analysis profile.
| Compound Name | Chemical Class |
| This compound | Monoterpene |
| Beta-Myrcene | Monoterpene |
| Alpha-Pinene | Monoterpene |
| Limonene (B3431351) | Monoterpene |
| Beta-Caryophyllene (B1668595) | Sesquiterpene |
| Alpha-Humulene | Sesquiterpene |
| Delta-9-THC | Cannabinoid |
| CBD | Cannabinoid |
| CBN | Cannabinoid |
| Cannflavin A | Flavonoid |
| Caffeoylquinic acid | Phenolic Acid |
Table 2 illustrates how the presence or relative abundance of key markers like this compound can differ between sample types, which is a finding from non-targeted analysis relevant to authenticity.
| Sample Type | This compound Presence/Abundance |
| Fresh Cannabis Herb | Very low amounts |
| Dried Cannabis Herb | Very low amounts |
| Hashish | Remarkable/High abundance |
The application of non-targeted metabolomics, particularly within an authentomics framework utilizing big data comparisons, is crucial for establishing the authenticity and provenance of cannabis products by capturing the full complexity of their chemical profiles, including unique markers like this compound that are indicative of specific processing or origin news-medical.netnih.govthecannabisscientist.comstrains.uk.
Iv. Chemical Stability and Degradation Dynamics
Thermal Stability Profiles and Potential Decomposition Pathways
Hashishene exhibits thermal stability under typical hashish curing temperatures, which are optimally between 20–30°C . However, it can undergo thermal decomposition when exposed to higher temperatures. Breakdown into smaller hydrocarbons occurs above 160°C . This indicates that while stable at moderate temperatures, elevated heat can lead to the degradation of this compound into less complex molecules.
Photodegradation Kinetics under Controlled Light Conditions
The formation of this compound itself is a photolytic rearrangement of beta-myrcene driven by UV-A/B wavelengths (290–400 nm) . This suggests a complex interaction with light. While the formation is light-induced, prolonged UV exposure may potentially reverse the cyclization process that forms this compound from myrcene (B1677589) . However, empirical data specifically on the photodegradation kinetics of isolated this compound under controlled light conditions appears limited . Terpenoids in general are highly prone to photo-oxidation in the presence of light and singlet oxygen, leading to the formation of allylic hydroperoxides researchgate.net.
Identification of Degradation Products and Byproducts (e.g., Epoxides, Hydroxylated Derivatives)
While the primary degradation pathway mentioned involves thermal decomposition into smaller hydrocarbons at high temperatures , the potential for other degradation products exists, particularly under photo-oxidative conditions that affect terpenes. Photo-oxidation of unsaturated molecules like terpenes can lead to the formation of allylic hydroperoxides, which are unstable and can decompose into oxygenated products such as alcohols, ketones, and aldehydes researchgate.net. For instance, the photo-oxidation of limonene (B3431351), another monoterpene, results in the formation of trans- and cis-mentha-2,8-dien-1-ol and trans- and cis-carveol researchgate.net. Given this compound's bicyclic structure and vinyl group, potential degradation could involve oxidation of the double bond or other reactive sites, potentially yielding epoxides or hydroxylated derivatives, although specific research detailing these products for this compound was not extensively found in the provided context.
Methodologies for Assessing Compound Integrity and Long-Term Stability
Assessing the integrity and long-term stability of this compound would involve analytical techniques capable of identifying and quantifying the compound and its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS), particularly comprehensive two-dimensional gas chromatography (GC×GC-MS), has been used to analyze the volatile constituents of hashish and identify compounds like this compound . This suggests GC-MS based methods are suitable for monitoring this compound levels over time and detecting the appearance of degradation products. Chemical reference standards for this compound have become available relatively recently, which is crucial for accurate identification and quantification in laboratory testing cannareporter.eucannigma.com.
Influence of Storage and Curing Environments on this compound Stability
The storage and curing environments significantly influence the formation and stability of this compound. This compound is formed during the curing process of hashish from beta-myrcene under the influence of light, heat, and pressure cannareporter.eu. Minimizing air exposure during curing by tightly wrapping or sealing the hashish helps prevent oxidative degradation of terpenes, including the precursor myrcene . Curing in a slightly warm environment (20–30°C) with controlled UV light exposure promotes the photolytic conversion of myrcene to this compound . Mechanical compression during pressing can also enhance cyclization and molecular stability .
Data on the concentration of this compound in aged hashish samples analyzed by GC×GC-MS shows detectable levels, supporting its presence after the curing and aging process. For example, representative concentrations in aged Moroccan hashish samples showed this compound concentrations of 0.68% with beta-myrcene remaining below 1.0% . This contrasts with fresh cannabis where this compound is typically absent and myrcene is abundant cannareporter.eu.
| Sample ID | This compound Concentration (%) | β-Myrcene Remaining (%) |
| A | 0.68 | <1.0 |
| B | 0.68 | <1.0 |
| C | 0.68 | <1.0 |
| Table 1: Representative Concentrations in Aged Moroccan Hashish Samples (GC×GC-MS Data) |
This data suggests that under traditional curing and storage conditions, this compound can be present in notable concentrations, while its precursor myrcene is significantly reduced . The stability of this compound in cured hashish, contrasted with the rapid degradation of myrcene under UV/heat, highlights the transformative effect of the curing process on the terpene profile .
V. Intermolecular Interactions and Biological Contexts Non Clinical
Interactions with Cannabinoids and Other Terpenoids in Botanical Extracts
Hashishene exists within the complex matrix of cannabinoids and other terpenoids in cannabis extracts, particularly in aged hashish cannareporter.eu. While research into the specific interactions of this compound is still emerging, its presence is noted alongside changes in the concentrations of other compounds during the aging process .
Influence on Cannabinoid Decarboxylation and Transformation Pathways during Aging
The formation of this compound during the aging of hashish is concurrent with other chemical transformations, including the decarboxylation of cannabinoid acids cannareporter.eucannigma.com. Decarboxylation is a process where acidic cannabinoids like THCA are converted to their neutral, more pharmacologically active forms like THC, typically through heat or light exposure cannigma.comcannabissciencetech.com. Aged hashish often shows higher ratios of Δ⁹-THC to CBD compared to fresh cannabis, indicating that these transformation pathways are active during the curing process where this compound is formed . While this compound's direct influence on the rate or specificity of cannabinoid decarboxylation and other transformation pathways requires further dedicated study, its presence is a marker of preparations where these changes have occurred cannareporter.eucannigma.com.
Investigation of Allosteric Interactions with Receptor Systems through Computational Modeling
Computational modeling, such as molecular docking simulations, is a valuable tool for investigating potential allosteric interactions between ligands and receptor systems researchgate.netnih.govnih.govresearchgate.net. Given the complexity of the interactions between the numerous compounds in cannabis extracts and the challenges in isolating and testing individual minor compounds like this compound, computational approaches can provide insights into how this compound might interact with cannabinoid receptors or other relevant biological targets at sites distinct from the primary binding site researchgate.netnih.govnih.govresearchgate.net. This can help prioritize experimental studies and elucidate potential mechanisms of action or modulation within the entourage effect nih.gov.
Role in Botanical Secondary Metabolism and Chemical Ecology of Cannabis sativa
This compound is not considered a primary product of the living Cannabis sativa plant's secondary metabolism but rather a degradation or transformation product of beta-myrcene that occurs post-harvest during processing and aging cannareporter.eualchimiaweb.comresearchgate.netcannigma.com. Secondary metabolites in plants, including terpenoids and cannabinoids, play diverse ecological roles, such as defense against pests and pathogens, attraction of pollinators, and protection from environmental stressors like UV radiation uni-lj.siemeraldharvest.cocannabissciencetech.com. While beta-myrcene, the precursor to this compound, is a naturally occurring monoterpene in cannabis with proposed ecological functions, this compound's role, if any, in the chemical ecology of the Cannabis sativa plant itself is indirect, arising from the human processing of the plant material cannareporter.eualchimiaweb.comresearchgate.netuni-lj.si. Its significance in this context lies more in its being a marker of traditionally processed cannabis products alchimiaweb.comresearchgate.netcannigma.com.
Comparative Analysis of Terpenoid Profiles in Aged vs. Fresh Cannabis Preparations
Comparative analysis of terpenoid profiles clearly shows significant differences between fresh cannabis preparations and aged hashish, with this compound being a key distinguishing volatile marker of the latter alchimiaweb.comresearchgate.netcannigma.com. Fresh cannabis is rich in volatile monoterpenes like beta-myrcene, alpha-pinene, and limonene (B3431351) alchimiaweb.comresearchgate.netsementeamanha.org. During the production and aging of hashish, these profiles change considerably due to processes like photo-oxidation and the transformation of beta-myrcene into this compound alchimiaweb.comresearchgate.net. Studies using techniques like GC-MS and GC×GC-MS have consistently identified this compound in notable concentrations in hashish samples (ranging from approximately 0.68% to 14.9% of volatile constituents) while it is typically absent or present in very low amounts in fresh or dried cannabis flower alchimiaweb.comresearchgate.netcannigma.com. This difference underscores the impact of traditional processing and aging on the final chemical composition of cannabis products cannareporter.eualchimiaweb.comcannigma.com.
Data Table: Representative Terpenoid Concentrations in Fresh vs. Aged Hashish
| Component | Fresh Cannabis (%) | Aged Hashish (%) |
| Δ⁹-Tetrahydrocannabinol | 12–18 | 23–27 |
| This compound | 0 | 0.68 |
| β-Caryophyllene | 3–5 | 9–12 |
| β-Myrcene | High | Low / <1.0 |
Note: Values are approximate and can vary based on strain, processing, and aging conditions. alchimiaweb.comresearchgate.net
Data Table: this compound Concentration in Aged Moroccan Hashish Samples (GC×GC-MS Data)
| Sample ID | This compound Concentration (%) | β-Myrcene Remaining (%) |
| A | 0.68 | <1.0 |
| B | 0.68 | <1.0 |
| C | 0.68 | <1.0 |
Note: These are representative concentrations from specific samples.
Vi. Laboratory Synthesis and Synthetic Biology Approaches
Chemical Synthesis Routes for Hashishene
Laboratory-based chemical synthesis provides a controlled environment for producing this compound and investigating its formation.
Photochemical Synthesis from Beta-Myrcene in Controlled Laboratory Environments
A primary route for the laboratory synthesis of this compound involves the photochemical rearrangement of beta-myrcene. This process is typically conducted by irradiating beta-myrcene in a solvent, such as cyclohexane, under ultraviolet (UV) light, specifically at a wavelength of 254 nm wikipedia.org. The reaction involves a non-oxidative photolytic mechanism, where UV light induces the cyclization and structural reorganization of the beta-myrcene molecule wikipedia.org. Following irradiation, this compound can be purified from the reaction mixture, for instance, through fractional distillation wikipedia.org.
Purity Validation and Scalability Optimization Strategies
To ensure the quality and consistency of synthesized this compound, purity validation is a critical step. Common analytical techniques employed for this purpose include Gas Chromatography with Flame Ionization Detection (GC-FID) and 1H Nuclear Magnetic Resonance (1H-NMR) spectroscopy wikipedia.org. These methods allow for the confirmation of this compound purity, typically aiming for levels of ≥95% wikipedia.org.
Optimizing the scalability of this compound synthesis for larger-scale production involves strategies focused on maximizing reaction yields. This can be achieved by carefully adjusting parameters such as solvent polarity and photon flux during the photochemical reaction wikipedia.org.
Prospects for Enzymatic and Biosynthetic Engineering
Beyond chemical synthesis, researchers are exploring biological routes for this compound production, including enzymatic and biosynthetic engineering approaches.
Biosynthetic Tracing and Identification of Relevant Terpene Synthases
The natural formation of this compound in hashish is understood to occur through the photo-oxidation or photolytic rearrangement of beta-myrcene, driven by exposure to light, heat, and pressure during the curing process wikipedia.orgeragene.comfrontiersin.orgnih.gov. This suggests a non-enzymatic transformation in the traditional context. However, investigating potential enzymatic pathways involved in terpene biosynthesis in cannabis is relevant for exploring alternative production methods. Biosynthetic tracing studies aim to screen cannabis cultivars to identify enzymatic pathways, particularly those involving terpene synthases, that might be related to the formation of this compound or its precursors wikipedia.org. Terpene synthases are a diverse family of enzymes responsible for generating the structural diversity of terpenes in plants cannareporter.eu. While the specific terpene synthase directly catalyzing this compound formation in a plant's primary metabolism has not been clearly identified in the reviewed literature, understanding the broader terpene biosynthetic machinery in cannabis is a foundational step for potential future enzymatic or biosynthetic approaches.
Genetic Manipulation for Targeted this compound Production in Model Systems
The field of genetic engineering offers prospects for manipulating biological systems to produce specific compounds, including terpenes and other secondary metabolites found in cannabis. This involves altering the genetic makeup of an organism to introduce or enhance the expression of genes encoding relevant enzymes. While specific examples of genetically engineering organisms solely for targeted this compound production were not found in the provided information, the general principles of metabolic engineering in model systems like yeast or bacteria for cannabinoid and terpene production have been demonstrated. These approaches typically involve introducing genes for enzymes from the desired biosynthetic pathway into the host organism. The prospect of applying such techniques for this compound production would likely involve identifying or engineering enzymes capable of catalyzing the cyclization or rearrangement of a precursor, such as beta-myrcene, within a controlled biological system. This remains an area of potential future research in synthetic biology.
Vii. Advanced Research Methodologies and Future Directions
Omics Integration for Elucidating Molecular Pathways (e.g., Transcriptomics, Metabolomics)
The application of 'omics' technologies, such as transcriptomics and metabolomics, holds significant potential for elucidating the molecular pathways influenced by Hashishene. Omics integration involves the simultaneous study of multiple biological datasets to gain a comprehensive understanding of complex biological systems. oxfordglobal.com In the context of this compound, integrating transcriptomics (study of RNA molecules) and metabolomics (study of metabolites) could help identify genes and metabolic pathways that are modulated by its presence or its interaction with other cannabis constituents like cannabinoids and other terpenes. oxfordglobal.comnih.gov This approach can aid in identifying key biomarkers and understanding the intricate molecular interactions within cannabis and potentially within biological systems upon exposure. oxfordglobal.com Harmonized multi-omics data analysis, which involves standardizing and integrating diverse omics datasets, is crucial for unlocking valuable insights in pharmaceutical research and can be applied to the study of this compound. oxfordglobal.com
Controlled Aging Studies to Elucidate Formation Kinetics and Degradation Profiles
Controlled aging studies are fundamental to understanding the formation kinetics and degradation profiles of this compound. These studies involve simulating storage conditions, such as varying levels of UV light exposure, temperature gradients, and pressure, to track the transformation of beta-myrcene into this compound and the subsequent degradation of this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to monitor the concentrations of beta-myrcene and this compound over time under these controlled conditions. This allows researchers to quantify reaction rates and identify the environmental parameters that most significantly influence this compound formation and degradation. Understanding these kinetics is crucial for optimizing hashish production methods to control this compound levels and for predicting the shelf-life and stability of hashish products.
Isotopic Labeling Techniques for Elucidating Reaction Mechanisms
Isotopic labeling techniques are powerful tools for elucidating the detailed reaction mechanisms involved in the formation of this compound from beta-myrcene. numberanalytics.com This method involves replacing specific atoms in the beta-myrcene molecule with their isotopes (e.g., using deuterium (B1214612) or carbon-13) and then tracking the movement of these labeled atoms throughout the photolytic rearrangement process. numberanalytics.comkit.educea.fr By analyzing the distribution of isotopes in the resulting this compound molecule, researchers can confirm proposed reaction pathways and gain insights into the key steps and intermediates involved in the transformation. numberanalytics.com This provides a deeper understanding of the chemical changes that occur during hashish aging at a molecular level.
Addressing Challenges in Concentration Reporting and Reproducibility Across Studies
Discrepancies in reported this compound concentrations across different studies can arise from variations in sample preparation protocols, analytical calibration methods, and data normalization techniques. To address these challenges and improve reproducibility, standardization of experimental procedures is crucial. This includes establishing consistent protocols for hashish aging, specifying light intensity and humidity levels, and using certified reference materials for accurate quantification of this compound. Data normalization methods should also account for the depletion rates of precursor terpenes like beta-myrcene and the degradation of other terpenes. Publishing comprehensive experimental details and sharing reference samples across laboratories can facilitate inter-laboratory validation and improve the reliability of research findings.
Exploratory Bioactivity Research in Pre-Clinical Models (e.g., Rodent Behavioral Studies)
Exploratory research into the potential bioactivity of this compound is an important future direction. While currently there is limited data on the specific effects of this compound in isolation, preclinical models, such as rodent behavioral studies, can be utilized to investigate its potential pharmacological properties. elifesciences.orgfrontiersin.orgnih.govwmich.edursc.org These studies could explore its potential interactions with the endocannabinoid system and its influence on behaviors relevant to conditions such as anxiety or pain, potentially in combination with cannabinoids like THC and CBD. elifesciences.orgfrontiersin.orgnih.govwmich.edu Behavioral assays in rodents can provide objective measures of the effects of compounds. wmich.edu However, translating findings from rodent models to humans requires careful consideration due to potential species differences. rsc.org
Applications as a Specific Chemical Marker for Authenticating Hashish and Related Products
This compound's relatively high abundance in aged hashish compared to fresh cannabis flowers makes it a valuable chemical marker for authenticating hashish and differentiating it from other cannabis products. hempture.iecannareporter.euresearchgate.netalchimiaweb.com Its formation during the traditional aging process provides a chemical signature indicative of genuine hashish. hempture.iecannareporter.euresearchgate.netalchimiaweb.com Analytical techniques, such as GC-MS and two-dimensional gas chromatography (GC×GC-MS), are effective for isolating and quantifying this compound in complex cannabis matrices, allowing for its use in forensic analysis and quality control. researchgate.net While this compound has been found in trace amounts in other plants like Scotch spearmint, its presence at significant concentrations is characteristic of aged hashish. hempture.iestraingenie.com Researchers have proposed and even sought patent protection for the use of this compound as a volatile marker for hashish. hempture.ie
Identification and Characterization of Undiscovered Terpenoids Formed in Aged Hashish
Research into the chemical composition of cannabis has revealed a complex array of compounds, including cannabinoids and terpenoids. While significant attention has been paid to fresh cannabis material, the chemical transformations that occur during the aging and curing of hashish present a distinct area of study. Aged hashish is known to develop a unique chemical profile, contributing to its characteristic aroma and perceived qualities. organiccbdllc.comwikipedia.org A key aspect of this transformation involves the evolution of its terpene content, leading to the formation of compounds not typically found in fresh cannabis flowers. cannigma.comalchimiaweb.com
One notable example of a terpenoid formed during the aging process is this compound (5,5-dimethyl-1-vinylbicyclo[2.1.1]hexane). cannigma.comcannareporter.eu Identified in 2014, this compound is understood to be a photolytic rearrangement product of myrcene (B1677589), a common monoterpene in cannabis. cannigma.comalchimiaweb.comcannareporter.eu This transformation is primarily driven by environmental factors such as light, heat, and pressure over time, rather than oxidation. cannigma.comcannareporter.eu The presence of this compound is considered a marker for traditional aged hashish. wikipedia.orgcannareporter.eu
Beyond this compound, research indicates that other terpene transformations occur in aged hashish. Studies have identified rare derivatives of beta-caryophyllene (B1668595) and alpha-humulene in aged hashish samples. cannareporter.eu These sesquiterpenes are abundant in cannabis, and their transformation during curing further contributes to the unique chemical fingerprint of aged hashish. cannareporter.eucannabissciencetech.com The limited research suggests that this compound is likely one of several, if not many, unique terpenoids that form in aged hashish and are not commonly found elsewhere in nature. cannigma.com
The identification and characterization of these undiscovered terpenoids in aged hashish necessitate advanced analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a standard technique used for analyzing the volatile compounds in cannabis and hashish, including terpenes and terpenoids. acs.orgpreprints.orgresearchgate.netwiley.com More advanced techniques, such as two-dimensional gas chromatography (GC×GC-MS), offer enhanced separation capabilities, allowing for the detection of a greater number of compounds compared to conventional GC-MS. mdpi.com Headspace solid-phase microextraction (HS-SPME) can also be used as a sample preparation method prior to chromatographic analysis to distinguish compounds from their precursors.
Studies employing these techniques have begun to shed light on the complex changes occurring during aging. For instance, analyses of hashish samples have identified a diverse range of terpenes and terpenoids, including this compound, caryophyllene (B1175711), and humulene, alongside various oxygenated derivatives. acs.org These oxygenated compounds may result from photo-oxidation processes affecting the initial terpenes. alchimiaweb.com
While specific quantitative data tables detailing the concentrations of undiscovered terpenoids formed solely through aging are limited in the provided search results, studies comparing fresh cannabis material to aged or cured samples highlight the dynamic nature of the terpene profile over time. Monoterpenes like myrcene, pinene, and limonene (B3431351) have shown significant decreases in concentration in aged samples, which can be attributed to evaporation or transformation into other compounds, including those yet to be fully characterized. cannareporter.eu
Further research utilizing advanced chromatographic and spectroscopic techniques is crucial for the comprehensive identification and structural characterization of the full spectrum of novel terpenoids present in aged hashish. Understanding the specific conditions (light, heat, pressure, time) that drive the formation of these compounds and their precise chemical structures will provide deeper insights into the unique properties of traditional hashish and differentiate it from other cannabis products. cannigma.comcannareporter.eu
Data Table Example (Illustrative based on search findings regarding terpene changes, specific data for undiscovered aged terpenoids is not explicitly available in the provided snippets for a detailed table):
While direct quantitative data on undiscovered terpenoids formed only in aged hashish is not available in the provided text snippets to create a specific data table for section 7.8 as requested, the research indicates changes in known terpenes during aging. An illustrative table based on observed trends (decrease in some monoterpenes, formation of this compound and derivatives) is presented below, reflecting the type of data that would be relevant to this research area if specific measurements of novel aged terpenoids were available.
| Compound Class | Example Compound (Fresh/Aged) | Trend in Aged Hashish (Observed) | Notes |
| Monoterpene | Myrcene | Decrease | Precursor to this compound |
| Monoterpene | Pinene | Decrease | May transform or evaporate |
| Monoterpene | Limonene | Decrease | May transform or evaporate |
| Monoterpene | This compound | Increase (Formation) | Formed from Myrcene during aging |
| Sesquiterpene | Beta-Caryophyllene | Presence/Transformation | Derivatives observed in aged hashish |
| Sesquiterpene | Alpha-Humulene | Presence/Transformation | Derivatives observed in aged hashish |
| Terpenoid | Rare Derivatives of Caryophyllene/Humulene | Formation | Unique to aged hashish |
| Terpenoid | Oxygenated Terpenes | Presence | May form via photo-oxidation of terpenes |
Future directions in this research area include more targeted studies using advanced analytical techniques to isolate and identify the structures of these rare and potentially novel terpenoids. Correlating their presence and concentration with specific aging conditions and traditional hashish production methods would further enhance the understanding of the chemical complexity and unique characteristics of aged hashish.
Q & A
What are the key mechanisms driving the formation of hashishene from β-myrcene in aged hashish?
Type: Basic Research Question
Answer:
this compound (5,5-dimethyl-1-vinylbicyclo[2.1.1]hexane) is formed via photolytic rearrangement of β-myrcene under prolonged exposure to light, heat, and pressure during hashish aging . Experimental validation involves:
- Controlled aging studies : Simulate storage conditions (e.g., UV light exposure, temperature gradients) to track β-myrcene degradation and this compound formation using GC-MS.
- Isotopic labeling : Confirm reaction pathways by tracing carbon migration in β-myrcene under photolytic stress.
- Kinetic modeling : Quantify reaction rates under varying environmental parameters.
How can researchers resolve contradictions in reported this compound concentrations across studies?
Type: Advanced Research Question
Answer:
Discrepancies arise from differences in:
- Sample preparation : Standardize protocols for hashish aging (e.g., fixed light intensity, humidity) to minimize variability .
- Analytical calibration : Use certified reference materials for this compound quantification, as its rarity in nature complicates detection .
- Data normalization : Account for β-myrcene depletion rates and concurrent terpene degradation (e.g., caryophyllene derivatives) in statistical models .
What analytical methods are most effective for isolating and quantifying this compound in complex cannabis matrices?
Type: Basic Research Question
Answer:
- Chromatography : Use GC-MS with non-polar columns (e.g., DB-5) to separate this compound from co-eluting terpenes. Confirm identity via retention index matching and MS fragmentation patterns .
- NMR spectroscopy : Employ -NMR to resolve structural ambiguities, particularly bicyclic configurations .
- Comparative analysis : Contrast fresh vs. aged hashish samples to distinguish this compound from artifacts introduced during processing .
How can researchers design experiments to investigate this compound’s pharmacological interactions with cannabinoids?
Type: Advanced Research Question
Answer:
- In vitro models : Co-administer this compound and Δ-THC in cell cultures (e.g., CB1/CB2 receptor assays) to assess synergistic/antagonistic effects .
- Behavioral studies : Use rodent models to evaluate anxiolytic or analgesic outcomes when this compound is combined with THC/CBD.
- Omics integration : Apply transcriptomics or metabolomics to identify pathways modulated by this compound-cannabinoid interplay .
What experimental frameworks are needed to study this compound’s stability and degradation products?
Type: Advanced Research Question
Answer:
- Accelerated aging : Expose this compound to extreme conditions (e.g., 60°C, UV-C light) and monitor degradation via LC-HRMS.
- Degradant identification : Use high-resolution mass spectrometry to characterize oxidation/byproducts, such as epoxides or hydroxylated derivatives .
- Stability protocols : Develop storage guidelines (e.g., inert atmospheres, dark environments) to preserve this compound integrity in research samples .
How can this compound’s role in the “entourage effect” be methodologically validated?
Type: Advanced Research Question
Answer:
- Dose-response matrices : Test this compound at varying concentrations alongside fixed cannabinoid doses in vitro/in vivo.
- Receptor binding assays : Compare CB1/CB2 affinity of THC alone vs. THC + this compound.
- Computational modeling : Predict allosteric interactions using molecular docking simulations .
What are the best practices for synthesizing this compound in laboratory settings?
Type: Basic Research Question
Answer:
- Photochemical synthesis : Irradiate β-myrcene in cyclohexane under UV light (254 nm) and purify via fractional distillation .
- Purity validation : Confirm ≥95% purity using GC-FID and -NMR.
- Scalability trials : Optimize reaction yields by adjusting solvent polarity and photon flux .
How should researchers address the lack of baseline data on this compound’s ecological or metabolic origins?
Type: Basic Research Question
Answer:
- Biosynthetic tracing : Screen cannabis cultivars for enzymatic pathways (e.g., terpene synthases) that may prefigure this compound formation.
- Environmental surveys : Correlate this compound levels in hashish with geographic/climatic variables (e.g., solar irradiance, altitude) .
What methodological criteria ensure reproducibility in this compound research?
Type: Advanced Research Question
Answer:
- Protocol transparency : Publish full experimental details (e.g., light source specs, GC-MS parameters) per ICH guidelines .
- Inter-lab validation : Share reference samples across institutions to cross-verify results .
- Data deposition : Upload raw chromatograms and spectral data to open-access repositories .
How can computational chemistry advance the study of this compound’s structural and functional properties?
Type: Advanced Research Question
Answer:
- DFT calculations : Model this compound’s photolytic formation pathway from β-myrcene to identify transition states .
- QSAR studies : Predict bioactivity profiles (e.g., logP, solubility) to guide pharmacological testing .
- Molecular dynamics : Simulate interactions with lipid bilayers to infer membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
